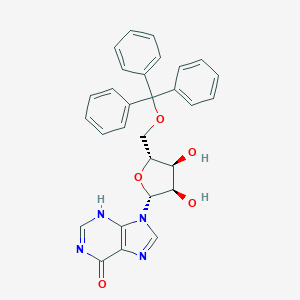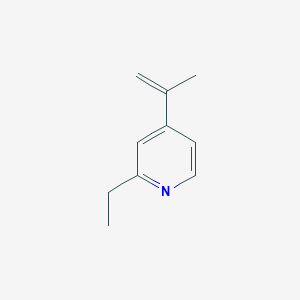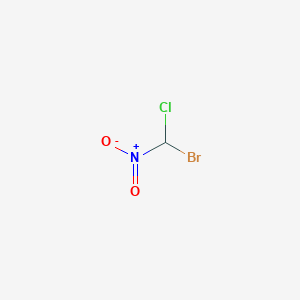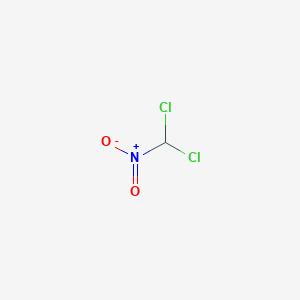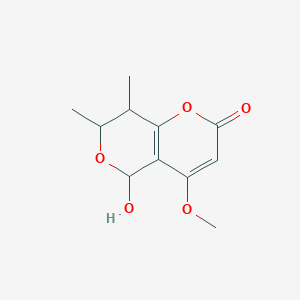![molecular formula C9H17NO B120593 ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol CAS No. 156366-59-5](/img/structure/B120593.png)
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol, also known as MOPM, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and neuronal cell death. ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and proliferation. Additionally, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress and inflammation.
生化学的および生理学的効果
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to have various biochemical and physiological effects in animal models. Studies have shown that ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol can reduce tumor growth and increase survival rates in mice with cancer. Additionally, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to improve cognitive function and reduce neuronal cell death in animal models of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has several advantages for lab experiments, including its synthetic accessibility and potential as a therapeutic agent for various diseases. However, one limitation of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol. One area of interest is the development of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol and its potential as a therapeutic agent in various diseases. Finally, studies on the toxicity and pharmacokinetics of ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol are needed to evaluate its safety for clinical use.
Conclusion:
In conclusion, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol, or ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol, is a synthetic compound that has shown potential as a therapeutic agent in various diseases. Its mechanism of action involves the inhibition of enzymes and proteins involved in cancer cell growth and neuronal cell death. While ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has several advantages for lab experiments, further research is needed to fully understand its potential as a therapeutic agent.
合成法
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol can be synthesized using a multistep process that involves the reaction of cyclopentanone with hydroxylamine to form an oxime intermediate. The oxime is then reduced to form an amine, which is subsequently reacted with formaldehyde to form the final product, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol.
科学的研究の応用
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, ((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
特性
CAS番号 |
156366-59-5 |
|---|---|
製品名 |
((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol |
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC名 |
[(2R,3aR,6aR)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]methanol |
InChI |
InChI=1S/C9H17NO/c1-10-8(6-11)5-7-3-2-4-9(7)10/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m1/s1 |
InChIキー |
DDJDHVXYRDHLRY-IWSPIJDZSA-N |
異性体SMILES |
CN1[C@@H]2CCC[C@@H]2C[C@@H]1CO |
SMILES |
CN1C2CCCC2CC1CO |
正規SMILES |
CN1C2CCCC2CC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






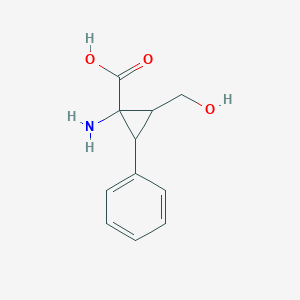
![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Et](/img/structure/B120531.png)


